molecular formula C26H22ClN3O5 B14947688 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B14947688
M. Wt: 491.9 g/mol
InChI Key: RCTTUWJKSXDVKT-UHFFFAOYSA-N
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Description

2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a chloromethylphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C26H22ClN3O5

Molecular Weight

491.9 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C26H22ClN3O5/c1-16-7-9-18(12-20(16)27)28-24(31)13-21-25(32)30(19-5-3-2-4-6-19)26(33)29(21)14-17-8-10-22-23(11-17)35-15-34-22/h2-12,21H,13-15H2,1H3,(H,28,31)

InChI Key

RCTTUWJKSXDVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)Cl

Origin of Product

United States

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